molecular formula C16H12Cl4N2O2 B2853608 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide CAS No. 477851-54-0

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B2853608
CAS No.: 477851-54-0
M. Wt: 406.08
InChI Key: OHOSMIMKIGXZND-MPUCSWFWSA-N
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Description

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is an organic compound that contains both benzyl and phenyl groups, chlorinated at the 3 and 4 positions, along with an oxime moiety and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide typically involves multi-step organic synthesis techniques:

  • Formation of the Oxime Ether: : The first step often involves the reaction of 3,4-dichlorobenzyl alcohol with a suitable oxime precursor, such as hydroxylamine derivatives, under basic conditions. This step forms the oxime ether.

  • Coupling Reaction: : The oxime ether is then subjected to a coupling reaction with 3,4-dichlorophenylacetonitrile, using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

  • Conversion to Amide: : The final step involves the conversion of the nitrile group to the amide group through hydrolysis or aminolysis.

Industrial Production Methods: : Industrial production methods for this compound would likely optimize these steps to increase yield and purity, using continuous flow processes, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions to form corresponding oxime derivatives.

  • Reduction: : The oxime ether group can be reduced to amines under reductive conditions.

  • Substitution: : The chlorinated benzyl and phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, peracids.

  • Reduction Reagents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Nucleophiles such as thiols, amines under basic conditions.

Major Products

  • Oxidation: : Formation of hydroxylamine derivatives.

  • Reduction: : Conversion to amine derivatives.

  • Substitution: : Formation of substituted chlorobenzyl and phenyl derivatives.

Scientific Research Applications

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide finds use in various scientific research applications, including but not limited to:

  • Chemistry: : Used as a reagent for studying nucleophilic aromatic substitution reactions and as a precursor for more complex molecules.

  • Biology: : Potential inhibitor in biochemical assays due to its reactive oxime ether and amide groups.

  • Medicine: : Investigated for its potential pharmacological properties as an anti-inflammatory or antimicrobial agent.

  • Industry: : May serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide exerts its effects often involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.

  • Pathways: : Inhibiting or modulating enzymatic pathways critical for disease progression or cellular function.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Similar compounds include other oxime ether and chlorinated benzyl derivatives. These compounds often share reactivity patterns but differ in their biological and chemical properties.

List of Similar Compounds

  • 3,4-dichlorobenzyl alcohol: : A precursor used in the synthesis.

  • 3,4-dichlorophenylacetonitrile: : Another precursor in the synthesis.

  • N-oxime ethers: : Compounds with similar functional groups but different substitution patterns.

Properties

IUPAC Name

(3Z)-N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2/c17-12-3-1-10(7-14(12)19)9-24-21-6-5-16(23)22-11-2-4-13(18)15(20)8-11/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOSMIMKIGXZND-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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